molecular formula C10H12FN B3308269 3-(3-Fluorobenzyl)azetidine CAS No. 937619-20-0

3-(3-Fluorobenzyl)azetidine

Cat. No. B3308269
CAS RN: 937619-20-0
M. Wt: 165.21 g/mol
InChI Key: DOPZMVIXSPCXJO-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H12FN . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . Azetidines are important in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered ring containing a nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 165.2073832 . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .

Scientific Research Applications

Discovery in S1P1 Agonist DevelopmentThe compound 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-

Scientific Research Applications of 3-(3-Fluorobenzyl)azetidine

Discovery in S1P1 Agonist Development

The compound 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (14) was identified as a potent S1P1 agonist with minimal activity at S1P3. This discovery was a result of optimizing a benzofuranyl S1P1 agonist lead compound. The compound significantly reduced blood lymphocyte counts and attenuated a delayed type hypersensitivity (DTH) response to antigen challenge when dosed orally at 0.3 mg/kg (Lanman et al., 2011).

Azetidine Derivatives in Antibacterial Agents

A series of 3-sulfenylazetidine derivatives were synthesized using ring-opening reactions of 1-azabicyclo[1.1.0]butane. These derivatives were then incorporated into the C7 position of a quinolone nucleus to produce novel fluoroquinolones. Some of these compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming the clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).

Development of Azetidine-Based Radiotracers

The compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine was developed as a new positron emission tomography (PET) ligand for nicotinic receptors. This compound, upon labeling with the positron emitter fluorine-18, showed promise for PET imaging of central nicotinic acetylcholine receptors. It demonstrated high selectivity, no binding to alpha7 nicotinic or 5HT3 receptors, and modulatable uptake based on the synaptic concentration of acetylcholine (Doll et al., 1999).

Fluorophore Development with Azetidine Rings

Incorporating azetidine rings into fluorophore structures led to the development of the Janelia Fluor (JF) series of dyes. These dyes exhibited substantial increases in brightness and photostability. The 3-substituted azetidine groups allowed for precise tuning of the spectral and chemical properties of rhodamine dyes, making these new dyes versatile for use in cells, tissues, and animals (Grimm et al., 2017).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are being used as motifs in drug discovery, polymerization, and chiral templates . The development of new synthetic strategies towards functionalized azetidines is a promising area of research .

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZMVIXSPCXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorobenzyl)azetidine
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3-(3-Fluorobenzyl)azetidine
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3-(3-Fluorobenzyl)azetidine
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3-(3-Fluorobenzyl)azetidine
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3-(3-Fluorobenzyl)azetidine
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3-(3-Fluorobenzyl)azetidine

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